7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one

Catalog No.
S13410958
CAS No.
54779-03-2
M.F
C11H11NO2S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one

CAS Number

54779-03-2

Product Name

7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one

IUPAC Name

7-methoxy-1-methylsulfanyl-2H-isoquinolin-3-one

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C11H11NO2S/c1-14-8-4-3-7-5-10(13)12-11(15-2)9(7)6-8/h3-6H,1-2H3,(H,12,13)

InChI Key

HRWMHAIPTYBLPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NC(=O)C=C2C=C1)SC

7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one is a chemical compound with the molecular formula C₁₁H₁₁NO₂S. It features an isoquinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The compound is characterized by the presence of a methoxy group (-OCH₃) at the 7-position and a methylthio group (-S-CH₃) at the 1-position of the isoquinoline backbone. This unique arrangement contributes to its distinct chemical properties and biological activities.

The chemical reactivity of 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one can be attributed to its functional groups. The methoxy group is known to enhance lipophilicity, while the methylthio group can participate in nucleophilic substitutions or additions. This compound may undergo several types of reactions, including:

  • Nucleophilic substitution: The methylthio group can act as a leaving group, allowing for substitution reactions with various nucleophiles.
  • Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
  • Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

Research indicates that 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one exhibits significant biological activity. It has been studied for its potential pharmacological effects, including:

  • Anti-inflammatory properties: Compounds with similar structures have shown inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial in inflammatory responses .
  • Antimicrobial activity: Isoquinoline derivatives are often evaluated for their ability to combat various bacterial and fungal infections.
  • Neuroprotective effects: Some studies suggest that isoquinoline compounds may have protective effects on neuronal cells, potentially aiding in neurodegenerative diseases.

The synthesis of 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one typically involves several steps:

  • Formation of the isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the methoxy group: This is often accomplished via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Addition of the methylthio group: This can be achieved through a nucleophilic substitution reaction where a suitable thiomethylating agent (e.g., methyl iodide in the presence of a base) reacts with an appropriate isoquinoline precursor.

7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new anti-inflammatory or antimicrobial drugs.
  • Agriculture: Compounds with similar structures are explored for their potential use as agrochemicals due to their bioactive properties against pests and pathogens.
  • Research: It may be used as a tool compound in biochemical studies to elucidate mechanisms of action related to isoquinoline derivatives.

Interaction studies involving 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one primarily focus on its binding affinity to various biological targets:

  • Enzyme inhibition assays: These studies evaluate how effectively the compound inhibits specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor binding studies: Investigating interactions with neurotransmitter receptors may provide insights into its neuroprotective potential.

Several compounds share structural similarities with 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one. A comparison highlights its uniqueness:

Compound NameStructure FeaturesNotable Activity
7-MethoxyisoquinolinLacks methylthio groupLimited anti-inflammatory effects
1-MethylthioisoquinolineLacks methoxy groupPotential neuroprotective properties
4-Methoxy-1-(methylsulfanyl)isoquinolinDifferent position of methoxy and methylthio groupsEnhanced antimicrobial activity

7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one stands out due to its specific combination of functional groups, which may enhance its solubility and bioactivity compared to other isoquinoline derivatives. Its unique structure allows for diverse interactions and potential therapeutic applications not fully explored in similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.05104977 g/mol

Monoisotopic Mass

221.05104977 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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